molecular formula C20H14O2 B13959919 Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- CAS No. 53486-88-7

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-

Cat. No.: B13959919
CAS No.: 53486-88-7
M. Wt: 286.3 g/mol
InChI Key: PSQTZUPHZFJNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dibenzofuran derivative with a cyclobutane precursor in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its unique structure allows it to interact with DNA and proteins, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- is unique due to its complex bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

53486-88-7

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

1-phenyl-2,9-dioxatetracyclo[8.6.0.03,8.011,16]hexadeca-3,5,7,11,13,15-hexaene

InChI

InChI=1S/C20H14O2/c1-2-8-14(9-3-1)20-16-11-5-4-10-15(16)19(20)21-17-12-6-7-13-18(17)22-20/h1-13,19H

InChI Key

PSQTZUPHZFJNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C(C4=CC=CC=C42)OC5=CC=CC=C5O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.